1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PYRROLIDINE typically involves multi-step synthetic routes. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yield . This method involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with various reagents under ultrasonic conditions to produce the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PYRROLIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, tetrahydrofuran, and other organic solvents . Major products formed from these reactions often include derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PYRROLIDINE involves its interaction with specific molecular targets, such as CDK2/cyclin A2 . This interaction leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PYRROLIDINE is unique due to its specific pyrazolo[3,4-d]pyrimidine core. Similar compounds include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activity but differ in their structural configuration and specific applications . The uniqueness of 1-{1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PYRROLIDINE lies in its potent dual activity against various cancer cell lines and its specific inhibitory action on CDK2 .
Properties
Molecular Formula |
C10H13N5 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13N5/c1-14-9-8(6-13-14)10(12-7-11-9)15-4-2-3-5-15/h6-7H,2-5H2,1H3 |
InChI Key |
HPDYXKVJNIGBGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Origin of Product |
United States |
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